molecular formula C₁₅H₁₃NaO₆S B1145666 (S)-Equol 4'-Sulfate Sodium Salt CAS No. 688025-52-7

(S)-Equol 4'-Sulfate Sodium Salt

Cat. No.: B1145666
CAS No.: 688025-52-7
M. Wt: 344.31
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Equol 4'-Sulfate Sodium Salt is a sulfated conjugated metabolite of the phytoestrogen (S)-Equol. (S)-Equol is a bacterial metabolite of the soy isoflavone daidzein and is notable for its high affinity and selectivity for Estrogen Receptor β (ERβ) . This specific binding preference makes it a critical compound for researching ERβ-mediated processes in biochemistry, physiology, and pharmacology. The parent compound, (S)-Equol, has been extensively investigated for its potential role in bone health. Studies show that (S)-Equol can promote osteoblastic bone formation and protect against diabetic osteoporosis in rat models by binding to ERβ and regulating the OPG/RANKL ratio via the PI3K/AKT signaling pathway . Furthermore, research in postmenopausal women indicates that (S)-Equol supplementation can significantly decrease bone resorption markers . Beyond bone metabolism, (S)-Equol is also studied for its potential neuroprotective effects, as it exhibits higher bioavailability and better permeability of the blood-brain barrier compared to its precursor isoflavones . As a sulfate conjugate, this compound represents a major phase II metabolic pathway of the parent compound and is essential for understanding the complete pharmacokinetic and biological profile of (S)-Equol. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

688025-52-7

Molecular Formula

C₁₅H₁₃NaO₆S

Molecular Weight

344.31

Synonyms

(3S)​-3,​4-Dihydro-​3-​[4-​(sulfooxy)​phenyl]​-​2H-​1-​benzopyran-​7-​ol

Origin of Product

United States

Synthetic and Biotransformation Pathways of S Equol 4 Sulfate Sodium Salt

Chemical Synthesis Methodologies for (S)-Equol and its Sulfated Derivatives

The chemical synthesis of (S)-Equol has been a focus of research to obtain sufficient quantities for biological studies, as isolation from natural sources is not feasible. google.com Early methods often resulted in a racemic mixture of (R)- and (S)-equol, which then required separation by chromatography. google.comnih.gov One approach involves the reduction of daidzein (B1669772) using a palladium-hydroxide catalyst, which reduces both the 2,3-double bond and the keto group, yielding a racemic mixture of equol (B1671563). google.com

More recent advancements have targeted the enantioselective total synthesis of (S)-Equol to avoid the separation of enantiomers. nih.gov One such method relies on an Evans alkylation to establish the stereocenter and an intramolecular Buchwald etherification to form the chroman ring. nih.gov Another strategy involves the enantioselective reduction of the 4-keto group of daidzein to a 4-hydroxy compound while preserving the 2,3-double bond, which can then be further processed to yield (S)-Equol. google.com

The synthesis of sulfated derivatives, such as (S)-Equol 4'-Sulfate, typically involves the chemical sulfation of the parent isoflavonoid. Di-O-sulfates of equol and other phytoestrogenic isoflavonoids have been synthesized and characterized using NMR and mass spectrometry. nih.gov These synthetic routes are essential for producing standards for metabolic studies and for investigating the biological activities of the sulfated forms.

Precursor Compounds and Microbial Biotransformation of Daidzein to Equol

The primary precursor for the production of (S)-Equol in humans is the isoflavone (B191592) daidzein, which is found in soy and soy-based foods. researchgate.net Daidzein is typically present in soy as its glucoside conjugate, daidzin (B1669773). nih.gov In the human intestine, daidzin is first hydrolyzed to its aglycone form, daidzein, by bacterial β-glucosidases. google.comgoogle.com

The biotransformation of daidzein to (S)-Equol is a multi-step enzymatic process carried out exclusively by specific intestinal bacteria. nih.govbyu.edu This process involves the reduction of daidzein through several key intermediates. While the exact pathway can vary slightly between different bacterial species, it generally involves the following key enzymatic reactions:

Daidzein Reductase (DZNR): This enzyme catalyzes the initial reduction of daidzein to dihydrodaidzein (B191008).

Dihydrodaidzein Reductase (DHDR): Dihydrodaidzein is then converted to tetrahydrodaidzein by this reductase.

Tetrahydrodaidzein Reductase (THDR): The final step involves the conversion of tetrahydrodaidzein to (S)-Equol.

Some pathways also involve a dihydrodaidzein-racemase (DDRC), which can interconvert stereoisomers of intermediate compounds. acs.org Engineered E. coli strains co-expressing these enzymes have been successfully used to produce (S)-Equol from daidzein. acs.orgfrontiersin.org

Table 1: Key Enzymes in the Microbial Biotransformation of Daidzein to (S)-Equol

Enzyme Abbreviation Function
Daidzein Reductase DZNR Reduces daidzein to dihydrodaidzein
Dihydrodaidzein Reductase DHDR Converts dihydrodaidzein to tetrahydrodaidzein
Tetrahydrodaidzein Reductase THDR Converts tetrahydrodaidzein to (S)-Equol
Dihydrodaidzein-Racemase DDRC Interconverts stereoisomers of dihydrodaidzein

Role of Gut Microbiota in (S)-Equol Production

The production of (S)-Equol is entirely dependent on the presence of specific equol-producing bacteria in the gut microbiome. nih.gov Not all individuals possess these bacteria, leading to a significant variation in equol production among the population. nih.gov It is estimated that only about 30-50% of the Western population can produce equol after consuming soy products. The ability to produce equol is a key factor in the potential health effects associated with soy consumption, as (S)-Equol is often more biologically active than its precursor, daidzein. acs.org

The gut microbiota's metabolic activity is crucial for converting the dietary precursor daidzein into this more active form. researchgate.net The composition and activity of the gut microbiome are influenced by various factors, including diet, genetics, and antibiotic use, which in turn can affect an individual's capacity to produce (S)-Equol.

Identification and Characterization of Equol-Producing Bacterial Strains

Several bacterial species capable of converting daidzein to (S)-Equol have been isolated from the human intestine and characterized. frontiersin.org These bacteria are typically anaerobic. frontiersin.org Research has led to the identification of specific strains that perform this biotransformation.

Some of the well-characterized equol-producing bacteria include:

Slackia isoflavoniconvertens

Eggerthella sp. YY7918

Lactococcus garvieae (specifically strain 20-92) frontiersin.org

The enzymes responsible for the multi-step conversion of daidzein to (S)-Equol have been identified and characterized from these bacterial strains. acs.org This knowledge has enabled the development of recombinant microorganisms, such as E. coli, that can produce (S)-Equol in a controlled fermentation process, offering a potential biotechnological route for its production. acs.orgfrontiersin.org

Endogenous Sulfation Mechanisms of (S)-Equol to (S)-Equol 4'-Sulfate

Once (S)-Equol is produced by the gut microbiota and absorbed into the bloodstream, it undergoes phase II metabolism, primarily in the liver and intestinal wall. This metabolic process involves conjugation reactions that increase the water solubility of the compound, facilitating its excretion. The main conjugation reactions for (S)-Equol are glucuronidation and sulfation.

Sulfation of (S)-Equol is catalyzed by sulfotransferase (SULT) enzymes. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of (S)-Equol. The primary sites of conjugation on the (S)-Equol molecule are the 7-hydroxyl and the 4'-hydroxyl groups. This results in the formation of (S)-Equol 7-sulfate and (S)-Equol 4'-sulfate. While (S)-Equol is mainly metabolized to its 4'-glucuronide conjugate, a minor portion is converted to the 7-sulfated form. frontiersin.org

Stereochemical Considerations in Equol Metabolism and Synthesis for Research Applications

Equol is unique among the isoflavones as it possesses a chiral center at the C-3 position, meaning it can exist as two distinct enantiomers: (S)-Equol and (R)-Equol. google.com Research has definitively established that the equol produced by human intestinal bacteria is exclusively the (S)-enantiomer. nih.gov This stereospecificity of microbial production is highly significant from a biological perspective.

The two enantiomers of equol exhibit different biological activities. (S)-Equol has a significantly higher binding affinity for estrogen receptor beta (ERβ) compared to (R)-Equol, which is relatively inactive. nih.gov This difference in receptor binding highlights the importance of stereochemistry in the biological effects of equol.

Due to these differences, obtaining enantiomerically pure (S)-Equol is crucial for research aimed at understanding its physiological roles and potential therapeutic applications. byu.edu This has driven the development of asymmetric chemical synthesis methods that specifically produce the (S)-enantiomer, as well as biotechnological production methods using either natural equol-producing bacteria or engineered microorganisms. nih.govbyu.edu The ability to produce pure (S)-Equol allows for more accurate and relevant in vitro and in vivo studies.

Table 2: Comparison of (S)-Equol and (R)-Equol

Feature (S)-Equol (R)-Equol
Source Exclusive product of human intestinal bacteria nih.gov Not produced by human intestinal bacteria
Estrogen Receptor Beta (ERβ) Affinity High affinity nih.gov Relatively inactive nih.gov
Research Focus Primary focus due to its natural occurrence and biological activity byu.edu Used as a comparator in research to understand stereospecific effects

Biological Activities in in Vitro and Animal Research Models

Research on Bone Metabolism and Homeostasis (Preclinical Models)

Direct studies investigating the specific effects of (S)-Equol 4'-Sulfate Sodium Salt on bone metabolism in preclinical models have not been extensively published. However, significant research on its parent compound, S-Equol, demonstrates notable effects on bone health.

In a study using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, treatment with S-Equol was found to ameliorate the reduction in trabecular bone volume in the femur. This effect was associated with the suppression of genes related to inflammation, osteoclastogenesis (bone resorption), and adipogenesis in the bone marrow, suggesting that S-Equol may mitigate bone loss by regulating inflammatory cytokine production.

Another study involving streptozotocin-induced diabetic rats, a model for diabetes-induced osteoporosis, showed that S-Equol treatment improved bone mineral density (BMD) and bone microarchitecture. The mechanism appeared to involve the regulation of the OPG/RANKL signaling pathway, which is crucial for controlling bone turnover. S-Equol was found to upregulate the OPG/RANKL ratio, thereby promoting bone formation and preventing excessive bone resorption. Similarly, in OVX rats, S-Equol treatment preserved the mechanical strength of vertebral and femoral bones without significantly increasing uterine weight, indicating a selective effect on bone tissue.

Table 1: Effects of S-Equol on Bone Metabolism in Preclinical Models
Preclinical ModelKey FindingsReported MechanismReference
Ovariectomized (OVX) MiceAmeliorated reduction in trabecular bone volume.Suppressed expression of inflammatory and osteoclastogenesis-related genes.
Streptozotocin-Induced Diabetic RatsImproved bone mineral density (BMD) and bone microarchitecture.Upregulated the OPG/RANKL ratio, promoting bone formation.
Ovariectomized (OVX) RatsPreserved vertebral and femoral bone strength.Selective estrogen receptor modulation.

Investigations into Hormone-Related Physiological Processes (Preclinical Studies)

While direct investigations into the hormonal activities of this compound are scarce, the parent compound S-Equol is well-characterized as a selective estrogen receptor modulator (SERM). Its chemical structure is similar to estradiol, allowing it to bind to estrogen receptors (ERs).

Preclinical studies have established that S-Equol has a significantly higher binding affinity for estrogen receptor beta (ERβ) than for estrogen receptor alpha (ERα). This preferential binding to ERβ is thought to mediate many of its biological effects, including its roles in hormone-dependent conditions. For example, its effects on bone loss in ovariectomized animals are attributed to its estrogenic activity in bone tissue, which compensates for the decline in endogenous estrogen. At the same time, S-Equol has been observed to have minimal estrogenic effects on reproductive organs like the uterus in some preclinical models, a characteristic feature of SERMs.

Beyond its estrogenic activities, S-Equol also exhibits anti-androgenic properties. It can bind to and sequester 5α-dihydrotestosterone (DHT), a potent androgen, potentially interfering with androgen-mediated processes. This dual action as both a SERM and an anti-androgen makes it a unique molecule in the context of hormone-related physiological and pathological processes.

Studies on Anti-Proliferative Effects in Cancer Models (In Vitro and Preclinical In Vivo)

Research into the anti-proliferative effects of this compound is not well-documented. The available data focuses on S-Equol, which has been shown to inhibit the proliferation of various cancer cell lines.

In models of hormone-dependent cancers, S-Equol's interaction with estrogen receptors plays a key role. It has been shown to inhibit the proliferation of breast and prostate cancer cells. In some estrogen receptor-positive (ER+) breast cancer cells, S-Equol appears to have a biphasic effect, where it may stimulate proliferation at very low concentrations but exerts an inhibitory effect at higher concentrations. In prostate cancer models, the anti-proliferative activity of S-Equol has been linked to the activation of the tumor suppressor transcription factor FOXO3a via the Akt signaling pathway.

Studies on S-Equol have demonstrated its ability to interfere with the cell cycle in cancer cells. In PC3 human prostate cancer cells, S-Equol was found to cause cell cycle arrest in the G2/M phase. This arrest was associated with the downregulation of key regulatory proteins for this phase, namely cyclin B1 and CDK1, and the upregulation of CDK inhibitors like p21 and p27. In breast cancer cells, high concentrations of equol (B1671563) have also been reported to induce G2/M arrest.

S-Equol has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. In MCF-7 breast cancer cells, S-Equol was found to trigger apoptosis through the intrinsic (mitochondrial) pathway. This was evidenced by an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequently activates caspase-9 and caspase-7. The combination of S-Equol with the anti-estrogen drug 4-hydroxy-tamoxifen was shown to enhance this pro-apoptotic effect. In prostate cancer cells, the induction of apoptosis by S-Equol is linked to the upregulation of the Fas ligand (FasL) and the pro-apoptotic protein Bim.

Table 2: Anti-Proliferative and Apoptotic Effects of S-Equol in Cancer Cell Lines
Cancer Cell LineEffectMechanismReference
PC3 (Prostate)G2/M Phase Cell Cycle ArrestDownregulation of Cyclin B1/CDK1; Upregulation of p21/p27.
MCF-7 (Breast)Apoptosis InductionActivation of intrinsic pathway (cytochrome c release, caspase-9/-7 activation).
PC3 (Prostate)Apoptosis InductionUpregulation of Fas Ligand (FasL) and Bim.

Research on Angiogenesis and Endothelial Cell Function (Preclinical Models)

There is a lack of studies directly evaluating the effect of this compound on angiogenesis. However, research into its parent compound and related metabolites provides some insight. S-Equol has been reported to improve endothelial function in various human endothelial cell types, including those from the umbilical vein and aorta.

A recent study from 2024 explored the direct anti-angiogenic effects of several circulating isoflavone (B191592) metabolites. While most glucuronide and sulfate (B86663) conjugates of daidzein (B1669772) and genistein (B1671435) were found to be inactive, the study revealed that (R,S)-Equol 7-β-D-glucuronide, a different metabolite of equol, directly inhibited tubulogenesis (the formation of capillary-like structures) and endothelial cell migration in human aortic endothelial cells (HAECs). This finding is significant as it demonstrates that not all conjugated metabolites are inactive precursors and some can exert direct biological effects. Whether (S)-Equol 4'-Sulfate shares these or other activities remains to be determined.

As noted above, there is no direct evidence regarding the modulation of endothelial cell migration by (S)-Equol 4'-Sulfate. The parent S-Equol has been shown to inhibit cell migration in various cancer cell models. The recent discovery that (R,S)-Equol 7-β-D-glucuronide exerts a dose-dependent inhibition on the migration of human aortic endothelial cells establishes a precedent for the direct bioactivity of equol conjugates in this context. This effect was comparable to that of the free S-Equol form and was linked to the modulation of the VEGF pathway.

Impact on Tubulogenesis and Capillary-like Structure Formation

The formation of new blood vessels, a process known as angiogenesis, is critical in both normal physiological functions and pathological conditions. A key step in angiogenesis is tubulogenesis, where endothelial cells organize into three-dimensional, capillary-like structures. Research into the effects of isoflavone metabolites on this process has yielded insights into their potential biological activities.

In studies utilizing human aortic endothelial cells (HAECs), the influence of various isoflavone metabolites on the formation of these capillary-like structures has been investigated. Notably, (R,S)-Equol 7-β-D-glucuronide, a related metabolite of equol, has been shown to modulate tubulogenesis. rsc.org However, the direct effects of this compound on this specific process are not as extensively detailed in the available preclinical research. The focus of existing studies has often been on the aglycone form, (S)-Equol, or its glucuronide conjugates. For instance, while equol and its 7-glucuronide metabolite have demonstrated dose-dependent inhibition of endothelial cell migration, a crucial aspect of angiogenesis, similar detailed findings for the sulfate conjugate are less prevalent. rsc.org

Further research is necessary to specifically elucidate the role of this compound in modulating tubulogenesis and the formation of capillary-like structures in in vitro models.

Influence on Growth Factor Pathways (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates vasculogenesis and angiogenesis. The VEGF pathway is a key target for understanding how various compounds, including isoflavone metabolites, exert their effects on blood vessel formation.

Preclinical investigations have explored the impact of equol and its metabolites on the VEGF pathway. Studies have shown that certain isoflavone metabolites can influence this pathway in human aortic endothelial cells (HAECs). rsc.org For example, research has indicated that the inhibitory effects of some isoflavones on tubulogenesis and cell migration are linked to their modulation of the VEGF pathway. rsc.org While the broader class of isoflavones has been studied for these effects, specific data detailing the direct interaction and influence of this compound on the VEGF pathway remain to be fully characterized. The available literature tends to focus more on the parent compound, equol, or its glucuronidated forms in this context. rsc.org

CompoundEffect on VEGF PathwayCell ModelKey Findings
(R,S)-Equol 7-β-D-glucuronideModulatoryHuman Aortic Endothelial Cells (HAECs)Inhibits tubulogenesis and migration, suggesting an interaction with the VEGF pathway. rsc.org

Preclinical Studies on Anti-Atherogenic Properties

Atherosclerosis, the hardening and narrowing of the arteries, is a primary underlying cause of cardiovascular disease. Preclinical research has suggested that soy isoflavones and their metabolites may possess anti-atherogenic properties. nih.gov

(S)-Equol, the parent compound of this compound, is considered to have the most potent anti-atherogenic properties among all soy isoflavones. nih.gov This is attributed to several factors, including its higher bioavailability and specific biological activities. While direct preclinical studies on the anti-atherogenic effects of this compound are limited, the properties of (S)-Equol provide a strong indication of its potential in this area. Observational studies and short-term randomized controlled trials have linked (S)-Equol to improvements in arterial stiffness, a key factor in atherosclerosis. nih.gov

The proposed mechanisms for these anti-atherogenic effects include improvements in endothelial function, as well as antioxidant and anti-inflammatory properties, as demonstrated in preclinical studies of S-equol. nih.gov

Exploration of Neuroprotective Potential (Preclinical Research)

The potential for soy isoflavones and their metabolites to protect against neurodegenerative processes has been a subject of preclinical investigation. (S)-Equol, in particular, has garnered attention for its potential neuroprotective effects. nih.govresearchgate.net

Preclinical studies suggest that (S)-Equol may help prevent cognitive impairment and dementia. nih.gov One of the key factors is its ability to cross the blood-brain barrier more effectively than its precursor, daidzein. nih.govresearchgate.net While the affinity of (S)-Equol to estrogen receptor-β (ERβ), which is prevalent in the brain, is similar to other soy isoflavones, its enhanced permeability may contribute to its neuroprotective potential. nih.govnih.govresearchgate.net

Research in animal models of focal cerebral ischemia has shown that dietary supplementation with equol can significantly reduce infarct size in both male and ovariectomized female rats. elsevierpure.com These neuroprotective effects are associated with a decrease in oxidative stress, including reduced NAD(P)H oxidase activity and superoxide (B77818) levels in the brain. elsevierpure.com Furthermore, equol has been shown to reduce plasma markers of oxidative stress and improve neurological deficits following ischemic injury. elsevierpure.com Preclinical studies have also indicated that equol can increase cerebral blood flow and exhibit vasorelaxant effects on cerebral arteries. nih.gov

CompoundPreclinical ModelObserved Neuroprotective Effects
EquolRat model of focal cerebral ischemiaReduced infarct size, decreased oxidative stress, improved neurological outcomes. elsevierpure.com
(S)-EquolGeneral preclinical evidenceHigher permeability to the blood-brain barrier compared to other isoflavones. nih.govresearchgate.net

Analytical Methodologies and Quantification in Research

Chromatographic Techniques for Separation and Quantification of (S)-Equol 4'-Sulfate Sodium Salt

Chromatographic methods are the cornerstone for the separation and quantification of (S)-Equol 4'-Sulfate from complex biological samples. These techniques offer high resolution and sensitivity, which are crucial for distinguishing between structurally similar isoflavone (B191592) metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isoflavones and their metabolites. jfda-online.compsu.edu While HPLC methods have been developed for the separation of various isoflavones, the analysis of sulfated conjugates like (S)-Equol 4'-Sulfate often requires specific column chemistries and mobile phases to achieve adequate separation from other metabolites. jfda-online.commdpi.com For instance, a C18 column with a gradient elution system is commonly employed for the separation of isoflavones and their metabolites. jfda-online.comairitilibrary.com The development of a robust HPLC method is critical for separating enzymatic sulfation reaction mixtures of various phenolic compounds, including flavonoids. mdpi.com Chiral-phase HPLC has been instrumental in resolving the enantiomers of equol (B1671563), which is essential for studying the specific biological effects of the (S)- and (R)-forms. nih.govosu.edu

Table 1: HPLC Methods for Isoflavone Analysis

Feature HPLC Method 1 HPLC Method 2
Column Zorbax Eclipse XDB-Phenyl C18
Mobile Phase (A) 0.05 M ammonium (B1175870) formate (B1220265) (pH 4.0) and (B) methanol Gradient solvent system with or without acid
Detection 259 nm UV detection
Quantitation Limit ~2 ng/mL for daidzein (B1669772), genistein (B1671435), and glycitein Not specified
Application Urine analysis Simultaneous separation of 12 soy isoflavones

This table is based on data from a review of soy isoflavone analysis. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of (S)-Equol 4'-Sulfate and other isoflavone metabolites in biological fluids due to its superior sensitivity and specificity. plos.orgmedrxiv.orgnih.gov This technique allows for the simultaneous determination of multiple analytes in a single run, making it highly efficient for large-scale studies. nih.govnih.gov

Researchers have developed robust and automated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the simultaneous quantification of soy isoflavones and their metabolites, including sulfates. nih.gov These methods often employ a sub-2 μm particle column and gradient elution with mobile phases such as acetonitrile, methanol, and water, with detection performed using negative ionization electrospray MS via multiple reaction monitoring (MRM). nih.gov For instance, a negative Q1 scan for S-Equol (m/z 241.1) generates characteristic fragment ions at m/z 121.2 and m/z 119.2, which are used for quantification. nih.gov The advantage of LC-MS/MS is its ability to analyze both conjugated and unconjugated forms of isoflavones with high efficiency and speed. plos.org

Table 2: LC-MS/MS Parameters for Isoflavone Quantification

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
Daidzein 253.2 91 223.2
Genistein 269 133 135
S-Equol 241.1 121.2 119.2

This table is based on data from a UPLC-MS/MS based methodology for isoflavone quantitation. nih.gov

Studies have successfully identified polar equol metabolites, including (S)-equol-7-glucuronide-4'-sulfate, in human plasma using LC-ESI-MS/MS. nih.govnih.gov The structural identification of these metabolites is confirmed by comparing their fragmentation patterns with those of chemically synthesized standards. nih.govnih.gov

Immunoassays for (S)-Equol 4'-Sulfate Detection in Research Samples

Immunoassays offer a high-throughput and cost-effective alternative to chromatographic methods for the quantification of specific analytes.

Stereospecific Enzyme-Linked Immunosorbent Assays (ELISAs) have been developed for the detection of S-Equol. cabidigitallibrary.org These assays utilize antibodies that can differentiate between the (S)- and (R)-enantiomers of equol. In one such ELISA, the sensitivity to S-Equol was reported to be more than five times higher than for R-Equol. cabidigitallibrary.org The development of these assays involves using a hapten, such as carboxymethylequol coupled to a carrier protein like BSA, as an immunogen. cabidigitallibrary.org The detection limit for S-Equol in one reported ELISA was 0.1 ng/mL. cabidigitallibrary.org Such immunoassays are particularly useful for screening large numbers of samples to determine an individual's equol-producer status. google.com

Sample Preparation and Matrix Effects in Biological Samples for Accurate Quantification

The accuracy of quantifying (S)-Equol 4'-Sulfate in biological samples is heavily dependent on the sample preparation method and the management of matrix effects. nih.govrestek.com Biological matrices such as plasma and urine are complex mixtures containing numerous compounds that can interfere with the analysis. youtube.com

Sample preparation for isoflavone analysis typically involves an extraction step to isolate the analytes of interest from the bulk of the matrix. jfda-online.com Solid-phase extraction (SPE) is a commonly used technique, and automated 96-well SPE methods have been developed to handle large sample volumes efficiently. nih.gov

Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge. restek.comresearchgate.net These effects arise from co-eluting matrix components that interfere with the ionization of the target analyte. restek.com To mitigate matrix effects, strategies such as the use of isotopically labeled internal standards and matrix-matched calibration curves are employed. nih.govresearchgate.net The evaluation of matrix effects is a critical component of method validation. nih.gov

Validation Strategies for Analytical Methods in Preclinical Research

The validation of analytical methods is crucial to ensure the reliability and reproducibility of the data generated in preclinical research. Validation is performed according to guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH). nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of matrix components on the analytical signal. nih.govnih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. nih.gov

For LC-MS/MS methods, validation often involves demonstrating a wide dynamic range, with linearity observed over a range of concentrations, for example, from 1 to 5,000 ng/mL for various phytoestrogens. nih.gov

Future Directions in S Equol 4 Sulfate Sodium Salt Research

Elucidation of Further Specific Molecular Targets and Downstream Pathways

While the parent compound, (S)-Equol, is known to interact with estrogen receptors, the direct molecular targets of (S)-Equol 4'-Sulfate are not as well-defined. nih.govresearchgate.netnih.gov Future research will likely focus on identifying specific binding proteins and receptors for this sulfated metabolite. This could reveal novel signaling pathways that are independent of or complementary to the known estrogenic and anti-androgenic effects of (S)-Equol. nih.govnews-medical.net

Key research questions to be addressed include:

Does (S)-Equol 4'-Sulfate bind to any nuclear receptors or other transcription factors with high affinity?

What are the downstream signaling cascades activated or inhibited by (S)-Equol 4'-Sulfate in various cell types?

How does the sulfation at the 4' position alter the binding affinity and subsequent biological activity compared to the parent (S)-Equol molecule?

Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling will be instrumental in identifying these targets and elucidating the downstream effects on gene expression and cellular function. Investigating pathways like the NF-κB and MAPK signaling cascades, which are known to be influenced by isoflavones, could provide valuable insights. researchgate.netmdpi.com

Advanced Preclinical Model Development for Detailed Mechanistic Studies

To gain a more nuanced understanding of the physiological effects of (S)-Equol 4'-Sulfate, the development of more sophisticated preclinical models is crucial. While traditional animal models have been useful, their relevance to human metabolism of isoflavones can be limited due to differences in gut microbiota and metabolic pathways. nih.gov

Future preclinical research could benefit from:

Humanized animal models: These models, which are engrafted with human gut microbiota, can more accurately reflect the human metabolism of daidzein (B1669772) to (S)-Equol and its subsequent sulfation.

Organ-on-a-chip technology: Microfluidic devices containing human cells can be used to model specific organs and tissues, allowing for detailed mechanistic studies of (S)-Equol 4'-Sulfate's effects in a controlled human-relevant environment.

Three-dimensional (3D) cell culture models: Spheroids and organoids can better mimic the in vivo cellular environment compared to traditional 2D cell cultures, providing more accurate data on cellular responses.

These advanced models will enable researchers to investigate the compound's effects on specific cell types and tissues with greater precision, leading to a more comprehensive understanding of its mechanisms of action.

Continued Research on Stereoisomer-Specific Biological Activities and Potencies

Equol (B1671563) exists as two stereoisomers, (S)-Equol and (R)-Equol, which have different biological activities. nih.govnih.gov The form produced by human gut bacteria is exclusively (S)-Equol. nih.govnih.gov Consequently, the sulfated metabolite of interest is (S)-Equol 4'-Sulfate.

Investigating the Interplay with Gut Microbiome Dynamics and Host Physiological Responses

The production of (S)-Equol is entirely dependent on the presence of specific bacteria in the gut microbiome. nih.govnews-medical.netmdpi.com Only about 25-50% of the Western population and 50-60% of the Asian population possess the necessary gut bacteria to convert daidzein into (S)-Equol. news-medical.netnih.gov Therefore, understanding the intricate relationship between diet, the gut microbiome, and the production of (S)-Equol and its metabolites is a key area for future research.

Future studies should aim to:

Identify and characterize more of the specific bacterial species and enzymatic pathways responsible for the conversion of daidzein to (S)-Equol and its subsequent metabolism.

Investigate how dietary factors and other lifestyle variables influence the composition of the gut microbiota and, consequently, the ability to produce (S)-Equol.

Explore the potential for probiotic or prebiotic interventions to modulate the gut microbiome and enhance (S)-Equol production in individuals who are non-producers.

This line of inquiry will be crucial for understanding the variability in health outcomes associated with soy consumption and for developing personalized nutritional strategies.

Application of (S)-Equol 4'-Sulfate Sodium Salt in the Development of Novel Research Tools and Probes

Given its status as a specific metabolite, this compound holds potential for use as a research tool. It can be utilized as a standard for the quantification of unconjugated equol in biological samples, such as rat plasma. biomol.comcaymanchem.com

Further applications could include:

Development of labeled probes: Synthesizing isotopically labeled versions of (S)-Equol 4'-Sulfate can aid in pharmacokinetic studies to trace its absorption, distribution, metabolism, and excretion in vivo. nih.gov

Use in in vitro assays: The compound can be used in cell-based assays to investigate its specific interactions with cellular components and to differentiate its effects from those of its parent compound, (S)-Equol.

Tool for studying sulfatase activity: (S)-Equol 4'-Sulfate could serve as a substrate in studies of sulfatase enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.

By leveraging this compound as a research tool, scientists can gain a more precise understanding of the metabolic pathways and biological activities related to soy isoflavones.

Q & A

Q. How can microbial biotransformation systems be optimized for high-yield (S)-Equol 4'-Sulfate production?

  • Answer : Co-cultures of Lactobacillus spp. (for daidzein conversion) and Bacteroides spp. (for sulfation) in anaerobic bioreactors enhance yield. Process parameters (pH 6.8, 37°C, 72h) and immobilized enzymes improve scalability. Metagenomic screening identifies high-efficiency sulfotransferases .

Ethical & Compliance Considerations

Q. What ethical protocols are critical for human studies involving this compound?

  • Answer : Adhere to GDPR/IRB standards for data anonymization and storage. Participant stratification by equol-producer status requires explicit consent. Training in adverse event reporting (e.g., via monthly follow-ups) ensures compliance .

Q. How should researchers address batch-to-batch variability in synthesized (S)-Equol 4'-Sulfate?

  • Answer : Implement quality-by-design (QbD) principles with in-process controls (e.g., HPLC purity checks ≥98%). Certificates of analysis (COA) must detail residual solvents, heavy metals, and enantiomeric excess. Inter-laboratory validation reduces variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.